2-Hydroxynicotinonitrile

Beschreibung

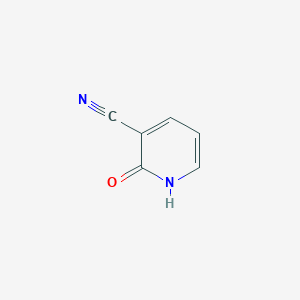

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O/c7-4-5-2-1-3-8-6(5)9/h1-3H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYUMBFTYRJMAFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20942771 | |

| Record name | 2-Hydroxypyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20577-27-9, 95907-03-2 | |

| Record name | 3-Cyano-2-pyridone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20577-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95907-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxypyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-3-cyanopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Hydroxynicotinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 2-Hydroxynicotinonitrile (CAS No. 95907-03-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxynicotinonitrile, also known as 2-hydroxypyridine-3-carbonitrile or 2-oxo-1H-pyridine-3-carbonitrile, is a pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring a pyridinone ring substituted with a nitrile group, serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules. This document provides a comprehensive technical overview of this compound, encompassing its physicochemical properties, synthesis, and known biological activities, with a focus on its potential as a kinase inhibitor.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its application in research and development. The following table summarizes the key quantitative data available for this compound.

| Property | Value | Reference |

| CAS Number | 95907-03-2 | N/A |

| Molecular Formula | C₆H₄N₂O | [1][2] |

| Molecular Weight | 120.11 g/mol | [1] |

| Appearance | Solid (form not specified) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Not available | N/A |

| pKa | Not available | N/A |

Synthesis

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common approach involves the multicomponent reaction of readily available starting materials.

Experimental Protocol: General Synthesis of 2-Oxo-1,2-dihydropyridine-3-carbonitriles

This protocol describes a general method for the synthesis of substituted 2-pyridones, which can be adapted for the synthesis of this compound.

Materials:

-

An appropriate β-enaminone or a related active methylene compound

-

A cyanoacetamide derivative

-

A suitable base catalyst (e.g., piperidine, sodium ethoxide)

-

An appropriate solvent (e.g., ethanol, dimethylformamide)

Procedure:

-

Dissolve the β-enaminone and the cyanoacetamide derivative in the chosen solvent in a reaction flask.

-

Add a catalytic amount of the base to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

The product may precipitate out of the solution. If so, collect the solid by filtration.

-

If the product does not precipitate, concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

Logical Workflow for Synthesis:

General synthetic workflow for this compound.

Biological Activity and Mechanism of Action

The 2-pyridone scaffold, particularly when functionalized with a cyano group, is recognized as a "privileged structure" in medicinal chemistry due to its frequent appearance in molecules with diverse biological activities. While specific studies on this compound (CAS 95907-03-2) are limited in the provided search results, the broader class of cyanopyridone derivatives has demonstrated significant potential in several therapeutic areas.

Anticancer Activity

Numerous studies have highlighted the antiproliferative activity of 2-oxo-pyridine derivatives against various cancer cell lines. This activity is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.

4.1.1. Kinase Inhibition

The structural features of this compound make it a potential candidate for targeting the ATP-binding site of protein kinases. The pyridone ring can participate in hydrogen bonding interactions, a common feature in kinase-inhibitor binding.

-

VEGFR-2 and HER-2 Inhibition: Some cyanopyridone derivatives have been identified as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2).[3] These receptors are crucial in angiogenesis and tumor cell proliferation, respectively, making them important targets in oncology.

VEGFR-2 Signaling Pathway and Point of Inhibition:

Potential inhibition of the VEGFR-2 signaling pathway.

Antimicrobial Activity

Derivatives of 2-amino-3-cyanopyridine have been screened for their antibacterial and antifungal activities. Some compounds have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism of action in these cases is not well-defined but may involve interference with essential cellular processes in the microorganisms.

Experimental Protocols for Biological Assays

The following are general protocols that can be adapted to evaluate the biological activity of this compound.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

96-well plates

-

This compound (dissolved in a suitable solvent like DMSO)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

-

Seed cells into a 96-well plate at a suitable density and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound. Include a vehicle control (solvent only).

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Experimental Workflow for Cytotoxicity Screening:

Workflow for the MTT cytotoxicity assay.

In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Materials:

-

Recombinant human VEGFR-2 kinase

-

Kinase buffer

-

ATP (Adenosine triphosphate)

-

A suitable substrate (e.g., a poly(Glu, Tyr) peptide)

-

This compound

-

A detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

96-well plates

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add the kinase, the substrate, and the test compound or vehicle control.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced (or ATP consumed) using the detection reagent and a luminometer.

-

Calculate the percentage of kinase inhibition for each concentration of the compound and determine the IC₅₀ value.

Conclusion

This compound (CAS No. 95907-03-2) is a heterocyclic compound with a promising chemical scaffold for the development of new therapeutic agents. While specific biological data for this exact molecule is not extensively detailed in the public domain, the known activities of related cyanopyridone derivatives strongly suggest its potential as an anticancer agent, possibly through the inhibition of key protein kinases like VEGFR-2 and HER-2, as well as a candidate for antimicrobial drug discovery. Further detailed experimental investigation into its synthesis, physicochemical characterization, and biological evaluation is warranted to fully elucidate its therapeutic potential. The protocols and information provided in this guide serve as a foundational resource for researchers embarking on the study of this intriguing molecule.

References

In-Depth Technical Guide to 2-Hydroxynicotinonitrile and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Hydroxynicotinonitrile, a versatile heterocyclic compound, and its derivatives, with a focus on their synthesis, biological activities, and potential applications in drug discovery and development. This document details experimental methodologies, quantitative biological data, and explores the underlying signaling pathways implicated in their mechanism of action.

Chemical Identity and Synonyms

This compound is a pyridine derivative characterized by a hydroxyl group at the 2-position and a nitrile group at the 3-position. It exists in tautomeric equilibrium with its pyridone form, 2-oxo-1,2-dihydropyridine-3-carbonitrile, which is the predominant form. Due to this tautomerism and varied naming conventions, the compound is known by several synonyms.

Synonyms for this compound:

-

3-Cyano-2-pyridinol[1]

-

3-Cyano-2-pyridone[1]

-

2-Hydroxy-3-cyanopyridine[1]

-

2-Hydroxypyridine-3-carbonitrile[1]

-

1,2-Dihydro-2-oxo-3-pyridinecarbonitrile[1]

-

3-Cyano-2(1H)-pyridinone[1]

-

Nicotinonitrile, 1,2-dihydro-2-oxo-

Chemical Properties:

| Property | Value | Reference |

| CAS Number | 20577-27-9 | [1][2] |

| Molecular Formula | C6H4N2O | [1][2] |

| Molecular Weight | 120.11 g/mol | [1][2] |

| Appearance | White to beige solid | [3] |

| Melting Point | 224-226 °C | [1] |

| Solubility | Soluble in dimethyl sulfoxide (DMSO) | [1] |

| IUPAC Name | 2-oxo-1,2-dihydropyridine-3-carbonitrile | [2] |

Synthesis of this compound and Derivatives

The synthesis of 2-oxo-1,2-dihydropyridine-3-carbonitrile and its derivatives is often achieved through multi-component reactions, which offer high efficiency and atom economy.

General Experimental Protocol for the Synthesis of 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles

This protocol describes a one-pot synthesis of 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives, which are analogs of the core compound.

Materials:

-

Appropriate acetophenone

-

Aromatic aldehyde

-

Ethyl cyanoacetate

-

Ammonium acetate

-

Piperidine (catalyst)

-

Ethanol (solvent)

Procedure:

-

A mixture of the appropriate acetophenone (1 mmol), aromatic aldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and ammonium acetate (1.5 mmol) is prepared in ethanol (10 mL).

-

A catalytic amount of piperidine (a few drops) is added to the mixture.

-

The reaction mixture is refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature.

-

The resulting solid precipitate is collected by filtration, washed with cold ethanol, and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to afford the desired 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile.[4]

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a range of biological activities, including anticancer, vasorelaxant, and insecticidal properties. The quantitative data for these activities are summarized below.

Anticancer Activity

Several studies have evaluated the in vitro cytotoxic activity of 3-cyano-2-pyridone derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented in the following table.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 8a | A549 (Lung Carcinoma) | 0.83 (µg/mL) | [1] |

| 7b | A549 (Lung Carcinoma) | 0.87 (µg/mL) | [1] |

| 7a | A549 (Lung Carcinoma) | 1.25 (µg/mL) | [1] |

| 7c | A549 (Lung Carcinoma) | 1.38 (µg/mL) | [1] |

| 2a | A549 (Lung Carcinoma) | 4.63 (µg/mL) | [1] |

| 3 | A549 (Lung Carcinoma) | 6.95 (µg/mL) | [1] |

| 12 | A549 (Lung Carcinoma) | 8.42 (µg/mL) | [1] |

| 8b | A549 (Lung Carcinoma) | 8.88 (µg/mL) | [1] |

| 2c | A549 (Lung Carcinoma) | 9.01 (µg/mL) | [1] |

| 4 | A549 (Lung Carcinoma) | 9.08 (µg/mL) | [1] |

| 2b | A549 (Lung Carcinoma) | 10.50 (µg/mL) | [1] |

| 4b | A-549 (Lung Cancer) | 0.00803 | |

| 4e | A-549 (Lung Cancer) | 0.0095 | |

| 5a | MCF-7 (Breast Cancer) | 1.77 | [5] |

| 5e | MCF-7 (Breast Cancer) | 1.39 | [5] |

| 6b | HepG2 (Hepatocellular Carcinoma) | 2.68 | [5] |

| 5a | HepG2 (Hepatocellular Carcinoma) | 2.71 | [5] |

Insecticidal Activity

Certain 3-cyano-2-pyridone derivatives have been investigated for their insecticidal properties.[5]

Experimental Protocols for Biological Assays

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7, HepG2)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Test compounds (dissolved in DMSO)

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete medium. Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.[3][6]

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through their interaction with specific cellular signaling pathways.

Inhibition of p38α MAP Kinase

Certain 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles have been identified as potent inhibitors of p38α mitogen-activated protein (MAP) kinase. This kinase is a key regulator of cellular responses to inflammatory cytokines and stress. Its inhibition can modulate inflammatory responses and cell proliferation.

Caption: Inhibition of the p38α MAP Kinase Pathway.

Experimental Workflow for Kinase Inhibition Assay

The following workflow outlines the general steps involved in assessing the inhibitory activity of this compound derivatives against a target kinase like p38α MAP kinase.

Caption: General workflow for a kinase inhibition assay.

Conclusion

This compound and its derivatives represent a promising class of compounds with diverse biological activities. Their straightforward synthesis and potent effects in preclinical studies, particularly in the areas of oncology and inflammation, highlight their potential for further development as therapeutic agents. This guide provides a foundational resource for researchers to explore the synthesis, biological evaluation, and mechanistic understanding of this important chemical scaffold. Further investigations are warranted to fully elucidate their therapeutic potential and advance them through the drug development pipeline.

References

- 1. 3-Cyano-2-pyridone, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. 3-Cyanopyridine | 100-54-9 [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Hydroxynicotinonitrile molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Hydroxynicotinonitrile. Due to the limited availability of detailed experimental data specifically for this compound in the public domain, this guide also presents representative experimental protocols and potential areas of biological investigation based on structurally related molecules.

Core Compound Data

All quantitative data for this compound is summarized in the table below for clear and easy reference.

| Property | Value | Citation(s) |

| Molecular Formula | C₆H₄N₂O | [1][2] |

| Molecular Weight | 120.11 g/mol | [1] |

| CAS Number | 95907-03-2 | [1][2] |

| Synonyms | 3-Cyano-2-hydroxypyridine, 3-Cyano-2(1H)-pyridinone, 2-Oxo-1,2-dihydropyridine-3-carbonitrile | [2] |

Experimental Protocols

Representative Synthesis: 2-Hydroxy-nicotinic Acid from 3-Cyano-2-pyridone

This protocol details the hydrolysis of a cyanopyridone to a carboxylic acid, a common transformation for nitrile groups on a pyridine ring.

Materials:

-

3-Cyano-2-pyridone

-

10N Hydrochloric acid

-

Ice water

Procedure:

-

A mixture of 48 g of 3-cyano-2-pyridone and 200 ml of 10N hydrochloric acid is refluxed for approximately 5 hours.[3]

-

Following the reflux period, the reaction mixture is cooled to about 10-15°C and allowed to stand for several hours.[3]

-

The resulting acidic suspension is filtered.[3]

-

The collected precipitate is washed with ice water and then dried to yield 2-hydroxy-nicotinic acid.[3]

Logical Workflow for Representative Synthesis

Caption: Workflow for the synthesis of 2-hydroxy-nicotinic acid.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the scientific literature detailing the biological activity or the signaling pathways directly modulated by this compound.

For researchers interested in the potential biological relevance of this molecule, investigating activities associated with structurally similar compounds could be a valuable starting point. For instance, various substituted pyridine and nicotinonitrile derivatives have been explored for a range of bioactivities. The synthesis of 2-hydroxypyridine and quinoline compounds is noted for their utility as herbicide and pharmaceutical intermediates.[4]

Given the absence of defined signaling pathways for this compound, a logical first step for investigation would be to perform broad-spectrum screening assays to identify potential cellular targets and biological effects. A possible workflow for such an investigation is outlined below.

Proposed Workflow for Biological Investigation

Caption: A proposed workflow for the biological investigation of this compound.

References

- 1. 95907-03-2|this compound|BLD Pharm [bldpharm.com]

- 2. This compound 95907-03-2, China this compound 95907-03-2 Manufacturers, China this compound 95907-03-2 Suppliers - J&H Chemical [chemnet.com]

- 3. US4081451A - Process for preparing 2-halogeno nicotinic acids - Google Patents [patents.google.com]

- 4. US4968803A - Process for the preparation of 2-hydroxypyridine or quinoline compounds - Google Patents [patents.google.com]

A Predictive Spectroscopic and Methodological Guide to 2-Hydroxynicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxynicotinonitrile, also known as 3-Cyano-2-pyridone, is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a pyridinone ring with a nitrile functional group, makes it a versatile building block for the synthesis of more complex molecules. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control in research and development settings.

Due to the limited availability of public spectroscopic data for this compound, this guide provides a predictive analysis based on data from structurally similar compounds. This approach allows for an informed estimation of the expected spectral characteristics. The methodologies presented are standard protocols for the analysis of small organic molecules.

Predicted Spectroscopic Data of this compound

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of related compounds, including 2-hydroxynicotinic acid, 2-hydroxyisonicotinonitrile, and other substituted pyridines.

Predicted ¹H NMR Data

Solvent: DMSO-d₆ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~12.0 - 12.5 | br s | - | N-H |

| ~8.0 - 8.2 | dd | ~7.5, 2.0 | H-6 |

| ~7.6 - 7.8 | dd | ~6.5, 2.0 | H-4 |

| ~6.3 - 6.5 | t | ~7.0 | H-5 |

Predicted ¹³C NMR Data

Solvent: DMSO-d₆ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C-2 (C=O) |

| ~145 | C-6 |

| ~140 | C-4 |

| ~117 | C-5 |

| ~115 | -CN |

| ~105 | C-3 |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 2900 | Broad | N-H stretch |

| 2230 - 2210 | Strong | C≡N stretch |

| 1680 - 1640 | Strong | C=O stretch (amide) |

| 1600 - 1580 | Medium | C=C stretch (ring) |

| 1550 - 1530 | Medium | N-H bend |

| 1300 - 1100 | Medium-Strong | C-N stretch |

| 800 - 700 | Strong | C-H bend (out-of-plane) |

Predicted Mass Spectrometry Data

Ionization Mode: Electrospray Ionization (ESI)

| m/z | Ion |

| 121.04 | [M+H]⁺ |

| 119.03 | [M-H]⁻ |

| 143.02 | [M+Na]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to acquire the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz NMR spectrometer equipped with a 5 mm probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Set the spectral width to cover a range of 0-15 ppm.

-

Use a 30-degree pulse width and a relaxation delay of 1 second.

-

Acquire 16 scans for adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Set the spectral width to cover a range of 0-200 ppm.

-

Use a 30-degree pulse width and a relaxation delay of 2 seconds.

-

Acquire 1024 scans.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 32 scans to improve the signal-to-noise ratio.

-

The resolution should be set to 4 cm⁻¹.

-

-

Data Processing: Perform a background subtraction and ATR correction on the collected spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Dilute this solution to approximately 10 µg/mL with a 50:50 mixture of methanol and water, with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire mass spectra in both positive and negative ion modes over a mass range of m/z 50-500.

-

Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to achieve maximum signal intensity.

-

-

Data Processing: Analyze the resulting mass spectra to identify the molecular ion peaks ([M+H]⁺, [M-H]⁻, [M+Na]⁺) and compare the observed m/z values with the calculated exact mass of this compound (C₆H₄N₂O, exact mass: 120.0324).

Visualizations

General Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a small molecule like this compound.

Caption: A flowchart illustrating the general workflow for the spectroscopic characterization of this compound.

Tautomerism of 2-Hydroxynicotinonitrile: A Technical Guide for Drug Development Professionals

An in-depth exploration of the tautomeric equilibrium between 2-hydroxynicotinonitrile and its 2-pyridone form, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its structural, analytical, and pharmaceutical implications.

The tautomeric shift between the enol (this compound) and keto (2-oxo-1,2-dihydropyridine-3-carbonitrile or 2-pyridone) forms of the nicotinonitrile scaffold is a critical phenomenon with profound consequences for molecular properties and biological activity. This guide delves into the core principles governing this equilibrium, offering quantitative data, detailed experimental and computational protocols, and visualizations to aid in the rational design and development of novel therapeutics.

The Tautomeric Equilibrium: A Fundamental Overview

This compound exists as a dynamic equilibrium between two tautomeric forms: the aromatic hydroxy form and the non-aromatic pyridone form. The position of this equilibrium is delicately balanced and influenced by a variety of factors including the solvent, temperature, and the electronic nature of substituents on the pyridine ring.

Generally, the pyridone form is favored in polar solvents and in the solid state due to its higher dipole moment and ability to form strong intermolecular hydrogen bonds.[1][2] In contrast, the hydroxypyridine form can be more prevalent in nonpolar solvents and the gas phase.[2][3] The nitrile group at the 3-position, being an electron-withdrawing group, is expected to influence the electronic distribution within the ring and thereby the position of the tautomeric equilibrium.

Quantitative Analysis of the Tautomeric Equilibrium

The ratio of the two tautomers can be quantified using the equilibrium constant, KT = [Pyridone]/[Hydroxy]. This constant is a crucial parameter for understanding the physicochemical properties of the molecule in different environments.

Data Presentation

While specific experimental data for the tautomeric equilibrium of this compound is not extensively available in the literature, data for the parent 2-hydroxypyridine system and other substituted pyridones provide valuable insights.

| Solvent | Dielectric Constant (ε) | KT ([Pyridone]/[Hydroxy]) for 2-Hydroxypyridine | Reference |

| Gas Phase | 1 | ~0.3 | [2] |

| Cyclohexane | 2.0 | 0.4 - 2.5 | [3] |

| Chloroform | 4.8 | 3.1 | [3] |

| Acetonitrile | 37.5 | 15 | [3] |

| Water | 80.1 | ~900 | [2] |

Table 1: Tautomeric Equilibrium Constants (KT) for 2-Hydroxypyridine in Various Solvents.

Computational studies on substituted cyanopyridones suggest that in the gas phase, the enol and keto tautomers have similar energies.[4][5] However, in aqueous solution, the pyridone form is significantly favored.[4]

Experimental Protocols for Tautomer Analysis

The determination of the tautomeric ratio requires robust analytical techniques. The following are detailed protocols for the most common methods.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a powerful and straightforward method for the quantitative determination of tautomeric ratios in solution, as the two tautomers exhibit distinct absorption spectra.[1]

Experimental Workflow:

Detailed Methodology:

-

Synthesis of Fixed Tautomers: To accurately determine the molar absorptivities of each tautomer, it is essential to synthesize the N-methyl-2-pyridone and O-methyl-2-hydroxypyridine derivatives. These compounds serve as "fixed" models for the keto and enol forms, respectively.

-

Sample Preparation: Prepare stock solutions of this compound and the fixed derivatives in the solvent of interest. Perform serial dilutions to ensure the measurements are within the linear range of the spectrophotometer.

-

Spectral Acquisition: Record the UV-Vis absorption spectra of all solutions over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis: The spectrum of the tautomeric mixture is a superposition of the spectra of the individual tautomers. The tautomeric ratio can be determined by solving a system of linear equations based on the Beer-Lambert law at wavelengths where the individual tautomers have distinct absorption maxima (λmax).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to study tautomerism. However, the interpretation can be complex if the rate of interconversion between tautomers is fast on the NMR timescale, leading to averaged signals.[1]

Experimental Workflow:

Detailed Methodology:

-

Sample Preparation: Dissolve a known amount of this compound in a deuterated solvent (e.g., DMSO-d6, CDCl3, D2O).

-

Spectral Acquisition:

-

1H and 13C NMR: Acquire standard proton and carbon-13 spectra. The chemical shifts of the ring protons and carbons are sensitive to the tautomeric form. For instance, the C=O carbon in the pyridone form will have a characteristic chemical shift in the downfield region (~160-170 ppm).[1]

-

15N NMR: Nitrogen-15 NMR can be particularly informative as the chemical shift of the nitrogen atom is significantly different in the hydroxy (-NH-) and pyridone (>N-) environments.

-

Variable Temperature (VT) NMR: Acquire spectra at different temperatures. If the tautomeric interconversion is slow at lower temperatures, separate signals for each tautomer may be observed. As the temperature increases, these signals will broaden and eventually coalesce into a single averaged signal. The coalescence temperature can be used to determine the activation energy of the tautomerization process.

-

-

Data Analysis: Compare the observed chemical shifts with those of the fixed N-methyl and O-methyl derivatives to assign the signals to the respective tautomers. If the exchange is slow, the tautomeric ratio can be determined by integrating the signals corresponding to each form.

Computational Chemistry Protocols

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and understanding the factors that govern the equilibrium.

Computational Workflow:

Detailed Methodology:

-

Structure Preparation: Build the 3D structures of both the this compound and 2-oxo-1,2-dihydropyridine-3-carbonitrile tautomers.

-

Gas-Phase Calculations: Perform geometry optimization and frequency calculations for both tautomers in the gas phase using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)). The absence of imaginary frequencies confirms that the optimized structures are true energy minima.[6]

-

Solvation Effects: To model the behavior in solution, incorporate a continuum solvation model such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). Perform geometry optimizations and frequency calculations within the chosen solvent model.

-

Thermodynamic Analysis: From the output of the frequency calculations, extract the Gibbs free energies (G) for both tautomers in the gas phase and in solution.

-

Equilibrium Constant Calculation: Calculate the difference in Gibbs free energy (ΔG) between the two tautomers. The tautomeric equilibrium constant (KT) can then be calculated using the equation: KT = exp(-ΔG/RT), where R is the gas constant and T is the temperature in Kelvin.[6]

Implications for Drug Development

The tautomeric state of a molecule is a critical determinant of its pharmacokinetic and pharmacodynamic properties. Understanding and controlling the tautomerism of this compound is therefore paramount in the development of drugs based on this scaffold.

Signaling Pathway of Tautomerism's Impact:

-

Solubility and Permeability: The two tautomers have different polarities and hydrogen bonding capabilities, which directly affect their aqueous solubility and ability to cross biological membranes. The more polar pyridone form is generally more water-soluble, while the less polar hydroxy form may exhibit better membrane permeability.

-

Target Binding: The three-dimensional shape and hydrogen bonding pattern of a molecule are crucial for its interaction with a biological target. The different arrangement of hydrogen bond donors and acceptors in the two tautomers can lead to significant differences in binding affinity and selectivity. For instance, the pyridone form presents a hydrogen bond donor (N-H) and an acceptor (C=O), whereas the hydroxypyridine form has a hydrogen bond donor (O-H) and an acceptor (ring nitrogen).

-

Metabolism: The metabolic fate of a drug can be influenced by its tautomeric form. Different tautomers may be recognized and processed differently by metabolic enzymes.

-

Intellectual Property: A thorough understanding of the tautomeric forms of a drug candidate is essential for securing robust patent protection.

Recent research has highlighted the potential of 2-oxonicotinonitrile derivatives as antiviral agents, for example, against the influenza A virus.[7] The biological activity of these compounds is likely dependent on the predominant tautomeric form in the physiological environment and its specific interactions with the viral target.

Conclusion

The tautomerism of this compound is a multifaceted phenomenon with significant implications for its chemical and biological properties. A comprehensive understanding of the factors governing the equilibrium between the hydroxy and pyridone forms is crucial for researchers and drug development professionals. By employing a combination of experimental techniques, such as UV-Vis and NMR spectroscopy, and computational methods, it is possible to quantify the tautomeric ratio and predict the behavior of this important scaffold in different environments. This knowledge is instrumental in the rational design of novel drug candidates with optimized pharmacokinetic and pharmacodynamic profiles.

References

- 1. rsc.org [rsc.org]

- 2. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wuxibiology.com [wuxibiology.com]

- 4. researchgate.net [researchgate.net]

- 5. pure.atu.ie [pure.atu.ie]

- 6. Structures, Energetics, and Spectra of (NH) and (OH) Tautomers of 2-(2-Hydroxyphenyl)-1-azaazulene: A Density Functional Theory/Time-Dependent Density Functional Theory Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

2-Hydroxynicotinonitrile: A Technical Guide to Solubility and Stability for the Research Professional

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of 2-Hydroxynicotinonitrile (CAS No. 95907-03-2), a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the compound's physicochemical properties, detailed experimental protocols for its analysis, and insights into its degradation pathways.

Introduction

This compound, also known as 3-Cyano-2-hydroxypyridine, is a heterocyclic compound of significant interest in medicinal chemistry. Its structural features, a pyridine ring substituted with a hydroxyl and a nitrile group, make it a versatile building block for the synthesis of a variety of biologically active molecules. An understanding of its solubility and stability is paramount for its effective utilization in drug discovery and development, from reaction optimization and formulation to storage and handling.

While specific quantitative solubility and stability data for this compound is not extensively available in public literature, this guide provides a framework for its determination based on the known properties of structurally similar compounds and established analytical methodologies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 95907-03-2 | [1] |

| Molecular Formula | C₆H₄N₂O | [1] |

| Molecular Weight | 120.11 g/mol | [1] |

| Appearance | White Solid | [] |

| Melting Point | 252-253°C | [] |

| Storage | Inert atmosphere, room temperature | [1] |

The high melting point of 6-Hydroxynicotinonitrile, a closely related isomer, suggests that this compound in its solid state possesses significant thermal stability.[]

Solubility Profile

Table of Expected Qualitative Solubility:

| Solvent | Expected Solubility | Rationale based on Analogous Compounds |

| Water | Soluble | 2-Hydroxynicotinic acid shows good solubility in water.[3] |

| Ethanol | Soluble | 2-Hydroxynicotinic acid is soluble in ethanol.[3] |

| Methanol | Soluble | Polar protic solvent, likely to interact with the hydroxyl and nitrile groups. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Aprotic, highly polar solvent capable of dissolving a wide range of organic compounds.[4] |

| Acetone | Moderately Soluble | Polar aprotic solvent, may show some solubility. |

| Dichloromethane | Slightly Soluble | Lower polarity may limit solubility. |

| Hexane | Insoluble | Non-polar solvent, unlikely to dissolve the polar this compound. |

Experimental Protocol for Solubility Determination

A standardized protocol for determining the equilibrium solubility of this compound is outlined below.

Objective: To determine the solubility of this compound in various solvents at different temperatures.

Materials:

-

This compound (purity >98%)

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, acetone)

-

Thermostatically controlled shaker

-

Calibrated analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in a sealed vial.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C and 37°C).

-

Equilibrate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, visually confirm the presence of undissolved solid.

-

Centrifuge the samples at a high speed to sediment the excess solid.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase to a concentration within the analytical method's linear range.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC-UV or UPLC-MS/MS method.

-

Determine the concentration of this compound in the diluted samples by comparing the peak area to a standard calibration curve.

-

Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor.

-

Diagram of Solubility Determination Workflow:

References

Potential applications of 2-Hydroxynicotinonitrile in organic synthesis

An In-depth Technical Guide to the Applications of 2-Hydroxynicotinonitrile in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a substituted pyridine derivative, is a versatile and highly valuable building block in modern organic synthesis. Its unique molecular architecture, featuring a hydroxyl group and a nitrile moiety on a pyridine ring, offers multiple reactive sites for a diverse range of chemical transformations. This guide provides a comprehensive overview of the primary applications of this compound, with a focus on its role as a key intermediate in the synthesis of high-value agrochemicals and pharmaceuticals. We will delve into specific reaction pathways, present quantitative data, and provide detailed experimental protocols for key synthetic steps.

Core Applications in Synthesis

The strategic importance of this compound lies in its utility as a precursor for complex heterocyclic structures. The hydroxyl group can act as a nucleophile or be converted into a leaving group, while the nitrile group can undergo hydrolysis, reduction, or participate in cycloaddition reactions.[1] This dual reactivity makes it an ideal starting material for the synthesis of a variety of substituted pyridines.[2][3][4][5][6]

Precursor to the Insecticide Sulfoxaflor

One of the most significant applications of this compound derivatives is in the production of the insecticide sulfoxaflor.[7][8][9] Sulfoxaflor is a sulfoximine insecticide that is highly effective against a broad spectrum of sap-feeding insects.[4][7] The synthesis of sulfoxaflor involves the construction of a substituted pyridine core, for which derivatives of this compound are crucial intermediates.[10]

Intermediate in the Synthesis of Nevirapine

This compound and its isomers are also key intermediates in the synthesis of nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[10][11] The synthesis of nevirapine involves the construction of a dipyridodiazepinone ring system, and the use of nicotinonitrile derivatives allows for the efficient assembly of this complex heterocyclic core.[5][6][9]

Quantitative Data Presentation

The following tables summarize quantitative data for key synthetic transformations involving derivatives of this compound.

Table 1: Synthesis of a Nevirapine Intermediate

| Step | Reactants | Reagents & Conditions | Product | Yield | Reference |

| 1 | Acetone, Malononitrile | Alumina (catalyst), 3Å molecular sieves | Isopropylidenemalononitrile | 94% | [5] |

| 2 | Isopropylidenemalononitrile | N,N-dimethylformamide dimethyl acetal (DMF-DMA), Acetic anhydride | Enamine intermediate | High | [5] |

| 3 | Enamine intermediate | HBr | 2-bromo-4-methylnicotinonitrile | 69% (overall) | [5] |

Table 2: Synthesis of a Sulfoxaflor Intermediate

| Reactants | Reagents & Conditions | Product | Yield | Reference |

| 5-bromo-2-trifluoromethyl pyridine, Methyl ethyl sulfide | Solid base catalyst (CaO, ZnO, Al2O3), Toluene, Triethylamine, 149°C, 6 atm, 14h | 3-[1-(methyl mercapto)ethyl]-6-(trifluoromethyl)pyridine | Not specified | [10] |

Experimental Protocols

Protocol 1: Semi-continuous Synthesis of 2-bromo-4-methylnicotinonitrile (Nevirapine Intermediate)

This protocol is adapted from a continuous flow synthesis approach.[5]

Step 1: Knoevenagel Condensation to Isopropylidenemalononitrile

-

A solution of acetone and malononitrile in a suitable solvent (e.g., toluene) is prepared.

-

The solution is passed through a packed-bed reactor containing alumina as the catalyst.

-

The effluent from the reactor is then passed through a packed bed of 3Å molecular sieves to remove water.

Step 2: Enamine Formation

-

To the solution from Step 1, N,N-dimethylformamide dimethyl acetal (DMF-DMA) and acetic anhydride are added.

-

The reaction mixture is heated in a flow reactor to facilitate the formation of the enamine intermediate.

Step 3: Cyclization to 2-bromo-4-methylnicotinonitrile

-

The crude output from Step 2 is treated with hydrogen bromide (HBr).

-

The reaction proceeds under Pinner conditions to effect cyclization and formation of the desired 2-bromo-4-methylnicotinonitrile.

-

The product is isolated and purified using standard techniques (e.g., crystallization).

Protocol 2: Synthesis of a Sulfoxaflor Intermediate

This protocol is based on a patent for the synthesis of a key sulfoxaflor intermediate.[10]

-

To a reaction vessel under an inert atmosphere (e.g., argon), add methyl ethyl sulfide, nitrobenzene, the solid base catalyst, and triethylamine.

-

Heat the mixture to 125°C under a pressure of 2.5 atm.

-

A solution of 5-bromo-2-trifluoromethyl pyridine in toluene is added dropwise over 40 minutes.

-

The reaction temperature is increased to 149°C, and the pressure is raised to 6 atm.

-

The reaction is allowed to proceed for 14 hours.

-

Upon completion, the reaction mixture is cooled, and the product, 3-[1-(methyl mercapto)ethyl]-6-(trifluoromethyl)pyridine, is isolated and purified.

Visualizations

Signaling Pathway of Sulfoxaflor

Caption: Mechanism of action of the insecticide sulfoxaflor.

Experimental Workflow: Synthesis of a Nevirapine Precursor

Caption: Multi-step synthesis of a nevirapine precursor.

Logical Relationships of this compound Applications

Caption: Applications of this compound as a precursor.

Conclusion

This compound and its related structures are undeniably pivotal intermediates in the field of organic synthesis. Their versatile reactivity allows for the efficient construction of complex, biologically active molecules. As demonstrated, their application in the synthesis of the insecticide sulfoxaflor and the anti-HIV drug nevirapine highlights their industrial and medicinal importance. The development of novel synthetic routes, including continuous flow processes, is further enhancing the accessibility and utility of these valuable building blocks. Future research will likely continue to uncover new applications for this versatile class of compounds in drug discovery, materials science, and beyond.

References

- 1. researchgate.net [researchgate.net]

- 2. Neonicotinoid insecticide sulfoxaflor in the environment: a critical review of environmental fate, degradation mechanism, and toxic effects - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 3. Sulfoxaflor - Wikipedia [en.wikipedia.org]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 7. pagepressjournals.org [pagepressjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google Patents [patents.google.com]

- 10. CN109053553A - The synthetic method of insecticide sulfoxaflor intermediate 3- [1- (methyl mercapto) ethyl] -6 (trifluoromethyl) pyridines - Google Patents [patents.google.com]

- 11. Sulfoxaflor | C10H10F3N3OS | CID 16723172 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Hydroxynicotinonitrile: A Cornerstone for Heterocyclic Chemistry in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxynicotinonitrile, which predominantly exists as its tautomer 2-oxo-1,2-dihydropyridine-3-carbonitrile, is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. Its unique structural features, including a pyridone core, a reactive nitrile group, and sites for functionalization, make it an attractive scaffold for the synthesis of diverse compound libraries targeting various biological pathways. This guide provides a comprehensive overview of its synthesis, physicochemical properties, reactivity, and applications, with a particular focus on its role in the development of kinase inhibitors.

Physicochemical Properties and Tautomerism

This compound exists in a tautomeric equilibrium with 2-oxo-1,2-dihydropyridine-3-carbonitrile. The pyridone form is generally favored in the solid state and in polar solvents. This tautomerism is a critical consideration in its reactivity, as reactions can occur at the nitrogen or oxygen atoms.

Table 1: Physicochemical and Spectroscopic Data for 2-Oxo-1,2-dihydropyridine-3-carbonitrile and Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | Mass Spec (m/z) |

| 6-(Naphthalen-1-yl)-4-(thiophen-2-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile[1] | C₂₀H₁₂N₂OS | 328.39 | 262-264 | 13.08 (s, 1H, NH), 8.09–7.57 (m, 11H, ArH) | 161.73 (C=O), 160.32, 151.24, 134.77, 134.30, 133.59, 132.88, 131.05, 130.59, 130.01, 129.92, 129.34, 128.94, 128.06, 127.67, 127.02, 126.84, 125.82, 125.33, 116.42 (CN) | 3154 (NH), 2220 (C≡N), 1655 (C=O) | 328 [M]⁺ |

| 6-(2,4-Dichlorophenyl)-4-(4-fluorophenyl)-2-oxo-1,2-dihydropyridin-3-carbonitrile[2][3] | C₁₈H₉Cl₂FN₂O | 359.19 | 276-277 | 8.10 (br s, 1H, NH), 7.85-7.41 (m, 7H, ArH), 6.61 (s, 1H, pyridine H5) | 161.8 (C=O), 117.6 (CN) | 3278 (NH), 2219 (C≡N), 1632 (C=O) | 358 [M]⁺ |

| 6-Amino-1-benzyl-4-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile[4] | C₂₀H₁₃FN₄O | 344.35 | 228-230 | 8.47 (s, 2H, NH₂), 7.66-7.25 (m, 9H, ArH), 5.35 (s, 2H, CH₂) | 164.0, 162.0, 159.8, 159.3, 156.4, 134.3, 130.9, 130.8, 130.6, 130.5, 128.4, 127.3, 126.4, 116.3, 115.7, 115.6, 115.5, 87.6, 75.7, 44.6 | - | 345.1145 [M+H]⁺ |

| 6-Amino-1-(2-chlorobenzyl)-4-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile[4] | C₂₀H₁₂Cl₂N₄O | 395.25 | 284-286 | 8.61 (s, 2H, NH₂), 7.68-6.93 (m, 8H, ArH), 5.28 (s, 2H, CH₂) | 160.4, 159.6, 157.8, 135.7, 134.0, 132.7, 132.2, 130.5, 130.0, 129.3, 127.8, 125.8, 116.7, 116.2, 87.9, 76.3, 44.8 | - | 395.0511 [M+H]⁺ |

Synthesis of the 2-Oxo-1,2-dihydropyridine-3-carbonitrile Scaffold

The 2-oxo-1,2-dihydropyridine-3-carbonitrile core is accessible through several synthetic strategies, most notably via multicomponent reactions. These methods offer high efficiency and atom economy, allowing for the rapid generation of diverse derivatives.

Experimental Protocol: One-Pot Synthesis of 4,6-Disubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles[1][5]

This protocol describes a general and cost-effective one-pot synthesis of 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives.

Materials:

-

Appropriate aromatic aldehyde (10 mmol)

-

Substituted acetophenone (e.g., 1-acetyl naphthalene) (10 mmol)

-

Ethyl cyanoacetate (10 mmol, 1.13 g)

-

Ammonium acetate (70 mmol, 5.4 g)

-

Piperidine (catalytic amount, a few drops)

-

Ethanol (25 mL)

-

Dioxane (for recrystallization)

Procedure:

-

A mixture of the aromatic aldehyde, substituted acetophenone, ethyl cyanoacetate, and ammonium acetate is prepared in ethanol.

-

A catalytic amount of piperidine is added to the mixture.

-

The reaction mixture is refluxed for approximately 2 hours.

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered off.

-

The solid is washed with cold water and then dried.

-

The crude product is recrystallized from an ethanol/dioxane mixture to yield the pure 4,6-disubstituted-2-oxo-1,2-dihydropyridine-3-carbonitrile.

Yields: Yields for this type of reaction are generally good, often exceeding 80%.[1]

Reactivity and Functionalization

The 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold possesses multiple reactive sites, allowing for a wide range of chemical modifications. Key reaction types include N-alkylation, O-alkylation, and transformations of the nitrile group.

N- and O-Alkylation

The ambident nucleophilic nature of the pyridone ring allows for alkylation at either the nitrogen or the oxygen atom. The selectivity of this reaction is influenced by the choice of base, solvent, and alkylating agent. Generally, N-alkylation is favored when using a strong base in a polar aprotic solvent like DMF, while O-alkylation can be achieved under different conditions, for instance, by using a silver salt of the pyridone.

Experimental Protocol: General Procedure for N-Alkylation of 2-Oxo-1,2-dihydropyridine-3-carbonitriles[6]

Materials:

-

2-Oxo-1,2-dihydropyridine-3-carbonitrile derivative (1.0 eq)

-

Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1-1.5 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq) or Sodium Hydride (NaH) (1.1 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

To a dry round-bottom flask, add the 2-oxo-1,2-dihydropyridine-3-carbonitrile derivative and the base (K₂CO₃ or NaH).

-

Add anhydrous DMF under an inert atmosphere.

-

Stir the suspension at room temperature for 30 minutes.

-

Add the alkyl halide dropwise to the stirred suspension.

-

Heat the reaction mixture (typically 60-80 °C) and monitor by TLC.

-

After completion, cool the mixture and pour it into cold water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Acylation

The nitrogen of the pyridone ring can also undergo acylation, providing another avenue for diversification of the scaffold.

Experimental Protocol: Acylation with Chloroacetyl Chloride[4]

Materials:

-

1,6-Diamino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile derivative (1.0 eq)

-

Chloroacetyl chloride (1.5 eq)

-

Glacial acetic acid

Procedure:

-

The 1,6-diamino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile derivative and chloroacetyl chloride are heated under reflux in a minimal amount of glacial acetic acid.

-

The reaction is monitored by TLC.

-

Upon completion, the reaction is refluxed for an additional 5 minutes.

-

The mixture is allowed to cool and stand overnight.

-

The resulting solid is filtered off and washed with ethanol to give the pure chloroacetamide product.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold has proven to be a valuable core in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.

Targeting the p38α MAP Kinase Signaling Pathway

Derivatives of 2-oxo-1,2-dihydropyridine-3-carbonitrile have shown potent inhibitory activity against p38α mitogen-activated protein (MAP) kinase.[5] The p38 MAPK pathway is a key regulator of inflammatory responses and is activated by cellular stress and inflammatory cytokines. Inhibition of this pathway is a promising therapeutic strategy for inflammatory diseases.

// Nodes Stress [label="Environmental Stress\nInflammatory Cytokines", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; MAPKKK [label="MAPKKK\n(e.g., MEKK, MLK, ASK1)"]; MKK [label="MKK3/6"]; p38 [label="p38 MAPK\n(α, β, γ, δ)"]; Substrates [label="Downstream Substrates\n(e.g., MAPKAPK-2, ATF-2, STAT1)"]; Response [label="Cellular Responses\n(Inflammation, Apoptosis, etc.)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="2-Oxo-pyridine\nDerivatives", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Stress -> MAPKKK [label="activate"]; MAPKKK -> MKK [label="phosphorylate\nactivate"]; MKK -> p38 [label="phosphorylate\nactivate"]; p38 -> Substrates [label="phosphorylate\nactivate"]; Substrates -> Response; Inhibitor -> p38 [label="inhibit", color="#EA4335", style=dashed, arrowhead=tee]; } The p38 MAPK signaling pathway and the point of inhibition.

A Building Block for Kinase Inhibitor Libraries

The versatility of the this compound scaffold makes it an ideal starting point for the construction of combinatorial libraries for screening against various kinase targets. The ability to easily modify the substituents at different positions of the pyridone ring allows for the systematic exploration of structure-activity relationships (SAR).

// Nodes BuildingBlock [label="this compound\nScaffold", shape=cylinder, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Synthesis [label="Combinatorial Synthesis\n(e.g., Multicomponent Reactions,\nAlkylation, Acylation)"]; Library [label="Diverse Compound Library", shape=folder, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Screening [label="High-Throughput Screening\n(Kinase Inhibition Assays)"]; Hit [label="Hit Compounds", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Optimization [label="Lead Optimization\n(SAR Studies)"]; Candidate [label="Drug Candidate", shape=star, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges BuildingBlock -> Synthesis; Synthesis -> Library; Library -> Screening; Screening -> Hit; Hit -> Optimization; Optimization -> Candidate; } Workflow for kinase inhibitor discovery using this compound.

Conclusion

This compound and its tautomer, 2-oxo-1,2-dihydropyridine-3-carbonitrile, represent a highly valuable class of heterocyclic building blocks in modern drug discovery. Their straightforward synthesis, versatile reactivity, and proven utility as a core scaffold for potent kinase inhibitors underscore their importance for medicinal chemists. The continued exploration of this privileged structure is anticipated to yield novel therapeutic agents for a range of diseases.

References

A Comprehensive Technical Guide to the Safe Handling of 2-Hydroxynicotinonitrile and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for 2-Hydroxynicotinonitrile and its closely related isomers. Due to the potential for ambiguity in chemical nomenclature, this document consolidates safety data for compounds frequently identified under or in relation to "this compound," including its common isomers. The following information is intended to ensure the safe use of these compounds in a laboratory and research setting.

Chemical Identification and Physicochemical Properties

This compound and its isomers are heterocyclic organic compounds. Their reactivity, driven by the hydroxyl and nitrile functional groups on a pyridine ring, makes them valuable intermediates in pharmaceutical synthesis.[1] It is crucial to confirm the specific isomer and its corresponding Chemical Abstracts Service (CAS) number before commencing any work.

| Property | 6-Hydroxynicotinonitrile |

| CAS Number | 94805-52-4[] or 95891-30-8[1] |

| Molecular Formula | C6H4N2O[1][][3] |

| Molecular Weight | 120.11 g/mol [1][][3] |

| Appearance | White to off-white solid/powder[] |

| Melting Point | 252-253°C |

| Boiling Point | 332.7±35.0°C at 760 mmHg[] |

| Density | 1.27±0.1 g/cm3 [] |

| Storage | Store at 2-8°C[] or in a dry, cool, and well-ventilated place.[4] Keep container tightly closed.[5][4] |

Hazard Identification and Classification

This compound and its isomers are classified as hazardous substances. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information.

GHS Hazard Statements for 6-Hydroxynicotinonitrile:

-

H302: Harmful if swallowed.[6]

-

H312: Harmful in contact with skin.[6]

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H332: Harmful if inhaled.[6]

-

H335: May cause respiratory irritation.[6]

GHS Hazard Statements for 2-Hydroxynicotinic acid (a related compound):

| Hazard Category | GHS Classification (6-Hydroxynicotinonitrile)[6] | GHS Classification (2-Hydroxynicotinic acid)[4] |

| Acute Toxicity, Oral | Category 4 | Not Classified |

| Acute Toxicity, Dermal | Category 4 | Not Classified |

| Acute Toxicity, Inhalation | Category 4 | Not Classified |

| Skin Corrosion/Irritation | Category 2 | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A | Category 2 |

| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) | Category 3 (Respiratory system) |

Signal Word: Warning[5]

Experimental Protocols: Safe Handling and Personal Protective Equipment

Adherence to strict safety protocols is mandatory when handling this compound and its isomers. This includes the use of appropriate personal protective equipment (PPE) and engineering controls.

Engineering Controls:

-

Work in a well-ventilated area, preferably within a chemical fume hood.[4][7]

-

Ensure safety showers and eyewash stations are readily accessible.[4]

Personal Protective Equipment (PPE):

| PPE | Specification |

| Eye Protection | Chemical safety goggles or glasses (European Standard EN 166).[5] |

| Hand Protection | Wear compatible chemical-resistant gloves.[8] |

| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure.[5][8] |

| Respiratory Protection | For large-scale operations or in case of emergency, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[5] In well-ventilated laboratory settings, additional respiratory protection may not be necessary.[5] |

Hygiene Measures:

-

Remove contaminated clothing and wash it before reuse.[5][8]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[5][4]

Caption: A typical experimental workflow for handling this compound.

First Aid Measures

In the event of exposure, immediate action is critical.

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[5][4] If not breathing, administer artificial respiration.[5][4] Seek medical attention.[5][4] |

| Skin Contact | Take off immediately all contaminated clothing.[9] Wash the affected area with plenty of soap and water.[5][4] If skin irritation occurs, get medical advice/attention.[4] |

| Eye Contact | Rinse cautiously with water for several minutes.[5][4] Remove contact lenses, if present and easy to do.[5][4] Continue rinsing for at least 15 minutes.[5][4] Immediately call a poison center or doctor.[8] |

| Ingestion | Rinse mouth with water.[5][4] Do NOT induce vomiting. Immediately call a poison center or doctor.[9] |

Accidental Release Measures

In case of a spill, follow these procedures:

-

Minor Spills:

-

Major Spills:

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.

-

Hazardous Combustion Products: May produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides upon combustion.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective clothing.

Storage and Disposal

Storage:

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][8]

-

Store locked up.[4]

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5][4]

-

Do not allow the chemical to enter the environment.[4]

Caption: A logical diagram illustrating the relationship between hazards and safety responses.

This document is intended as a guide and should not replace a thorough review of the specific Safety Data Sheet (SDS) for the exact compound being used. Always consult the SDS provided by the manufacturer before starting any experimental work.

References

- 1. nbinno.com [nbinno.com]

- 3. 95891-30-8|6-Hydroxynicotinonitrile|BLD Pharm [bldpharm.com]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. 6-Hydroxynicotinonitrile | C6H4N2O | CID 7062197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. capotchem.com [capotchem.com]

- 8. biosynth.com [biosynth.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Methodological & Application

Synthesis of 2-Hydroxynicotinonitrile from 2-chloronicotinonitrile.

Application Note: Synthesis of 2-Hydroxynicotinonitrile

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This compound, also known as 3-Cyano-2-pyridone, is a valuable heterocyclic building block in medicinal chemistry and drug development.[1] Its structure, featuring a pyridine core, a hydroxyl group, and a nitrile moiety, offers multiple points for chemical modification, making it an important intermediate for synthesizing a diverse range of more complex molecules.[2][3] The pyridine ring is a common scaffold in pharmaceuticals, and the nitrile group can serve as a key interaction point with biological targets or be transformed into other functional groups.[4]

This document provides a detailed protocol for the synthesis of this compound via a nucleophilic aromatic substitution reaction starting from 2-chloronicotinonitrile. The cyano group at the 3-position is strongly electron-withdrawing, which facilitates the displacement of the chlorine atom at the 2-position by a hydroxide nucleophile.[5][6][7]

Reaction Principle:

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient pyridine ring, further activated by the adjacent electron-withdrawing nitrile group, is susceptible to attack by a nucleophile. In this protocol, aqueous sodium hydroxide provides the hydroxide ion (OH⁻) which attacks the carbon atom bearing the chlorine atom. This addition forms a temporary, negatively charged intermediate (a Meisenheimer complex), which is stabilized by resonance.[7] The intermediate then collapses, expelling the chloride ion as the leaving group to yield the final this compound product, which exists in tautomeric equilibrium with its 2-pyridone form.

Figure 1. Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is based on the principle of hydrolyzing a chloro-substituent on an activated pyridine ring, a common transformation in heterocyclic chemistry. While some patents describe the hydrolysis of the nitrile group under harsh basic conditions to form the corresponding carboxylic acid, careful control of reaction conditions allows for the selective substitution of the chlorine atom.[8][9]

Materials and Equipment:

-

2-Chloronicotinonitrile (C₆H₃ClN₂)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl, concentrated)

-

Deionized water

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Beaker (500 mL)

-

Ice bath

-

Buchner funnel and filter paper

-

pH paper or pH meter

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.0 g of sodium hydroxide in 100 mL of deionized water. Once dissolved and cooled, add 7.0 g (0.05 mol) of 2-chloronicotinonitrile to the solution.

-

Heating and Reflux: Equip the flask with a magnetic stir bar and a reflux condenser. Heat the mixture to reflux (approximately 100-105 °C) using a heating mantle.

-

Reaction Monitoring: Maintain the reflux with vigorous stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

-

Cooling and Neutralization: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Then, place the flask in an ice bath to cool it further to 0-5 °C.

-

Product Precipitation: While stirring the cooled solution, slowly add concentrated hydrochloric acid dropwise to neutralize the excess sodium hydroxide and acidify the mixture to a pH of approximately 5-6. The product will precipitate as a pale-yellow or off-white solid.

-

Isolation: Isolate the precipitated solid by vacuum filtration using a Buchner funnel.

-

Washing and Drying: Wash the solid cake on the filter with two portions of cold deionized water (2x 25 mL) to remove any residual salts. Allow the product to air-dry on the funnel, then transfer it to a watch glass and dry it in an oven at 60-70 °C to a constant weight.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the described synthesis.

| Parameter | Description / Value | Reference / Notes |

| Starting Material | 2-Chloronicotinonitrile | CAS: 6602-54-6[10] |

| Reagent | Sodium Hydroxide (aq. solution) | Approx. 2.5 M solution |

| Molar Ratio (NaOH / Substrate) | ~5:1 | A significant excess of base drives the reaction to completion. |

| Reaction Temperature | 100-105 °C | Reflux conditions. |

| Reaction Time | 3 - 4 hours | Monitor by TLC for completion. |

| Expected Yield | 85-95% | Yields can vary based on reaction scale and purity of reagents. |

| Product Purity | >97% | Can be further purified by recrystallization if necessary. |